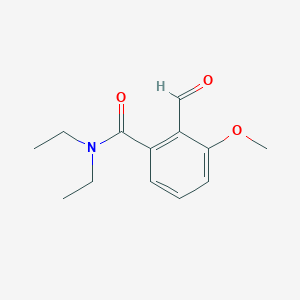

N,N-Diethyl-2-formyl-3-methoxybenzamide

Description

N,N-Diethyl-2-formyl-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position, a formyl group at the 2-position, and diethyl substituents on the amide nitrogen. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound is synthesized via multi-step routes involving reagents such as t-BuLi and TMEDA in solvents like THF/hexane at controlled temperatures (e.g., −78°C to 22°C), achieving yields up to 88% in key steps . Its structural features, particularly the formyl group, make it a versatile intermediate for further functionalization, such as condensation reactions or metal-catalyzed transformations.

Properties

CAS No. |

70946-15-5 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N,N-diethyl-2-formyl-3-methoxybenzamide |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)10-7-6-8-12(17-3)11(10)9-15/h6-9H,4-5H2,1-3H3 |

InChI Key |

CGZGMXSLQDVXME-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-3-methoxybenzamide

- Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol .

- Structural Differences : Lacks the 2-formyl group present in the target compound.

- Synthesis : Simpler routes, often involving direct amidation of 3-methoxybenzoic acid with diethylamine.

- Reactivity : The absence of the formyl group reduces electrophilic reactivity, limiting its utility in condensation or nucleophilic addition reactions.

- Applications : Primarily studied as a model compound for amide-directed C–H activation, but less versatile than the formyl-containing analogue .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂; Molecular Weight: 221.30 g/mol .

- Structural Differences : Contains a hydroxylated tertiary alcohol substituent instead of diethylamide and methoxy/formyl groups.

- Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives

- Structural Features : Incorporate benzimidazole and hydrazide moieties, contrasting with the benzamide backbone of the target compound .

- Synthesis : Formed via hydrazine hydrate reflux and condensation with benzaldehydes.

- Applications : Primarily explored for antimicrobial and antitumor activity, whereas N,N-Diethyl-2-formyl-3-methoxybenzamide’s applications remain underexplored .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

- Structural Features : Contains a thiazole ring and methoxyphenyl group, differing significantly in heterocyclic architecture .

- Characterization : Single-crystal X-ray analysis confirmed planar geometry, with geometric parameters comparable to aromatic amides .

- Relevance : Highlights the diversity of benzamide derivatives in coordination chemistry, though the target compound’s formyl group offers distinct reactivity.

Comparative Data Table

Key Research Findings

- Reactivity of the Formyl Group: The 2-formyl group in this compound enhances its utility in Schiff base formation or nucleophilic additions, a feature absent in non-formylated analogues like N,N-Diethyl-3-methoxybenzamide .

- Synthetic Complexity : The target compound’s synthesis requires cryogenic conditions and specialized reagents (e.g., t-BuLi), contrasting with simpler amidation routes for structurally related compounds .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N,N-Diethyl-2-formyl-3-methoxybenzamide?

The synthesis of this compound requires precise control of reaction conditions:

- Temperature : Reactions often proceed optimally between 60–80°C, as deviations can lead to side reactions or incomplete conversions .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for amidation and formylation steps due to their ability to stabilize intermediates .

- Reaction time : Extended reaction times (8–12 hours) are necessary for complete cyclization or substitution, monitored via thin-layer chromatography (TLC) or HPLC .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |

|---|---|---|---|

| Temperature | 60–80°C | Prevents decomposition | |

| Solvent | DMF/THF | Enhances intermediate stability | |

| Reaction Time | 8–12 hours | Ensures complete conversion |

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the positions of methoxy, formyl, and diethyl groups. For example, the formyl proton appears as a singlet near δ 10.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 279.147) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields often arise from subtle differences in:

- Catalyst systems : For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may improve amidation efficiency compared to DCC (dicyclohexylcarbodiimide) .

- Purification methods : Column chromatography with gradients (e.g., hexane/ethyl acetate) vs. recrystallization can affect recovery rates .

- Inert atmosphere : Reactions sensitive to moisture/oxygen (e.g., formylation) require rigorous nitrogen/argon purging, which some protocols may overlook .

Methodological Recommendation : Conduct a fractional factorial design to isolate variables (e.g., catalyst, solvent, atmosphere) and identify dominant factors .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methoxy group positioning : The 3-methoxy group enhances steric hindrance, potentially reducing off-target interactions in enzyme inhibition assays. Substitution at the 4-position may alter solubility .

- Formyl group reactivity : This group can participate in Schiff base formation, enabling conjugation with biomolecules for targeted drug delivery studies .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Observed Effect | Application Example | Evidence Source |

|---|---|---|---|

| 3-Methoxy substitution | Improved target selectivity | Enzyme inhibition assays | |

| Formyl group retention | Enables biomolecule conjugation | Targeted drug delivery |

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous flow chemistry : Reduces batch-to-batch variability and improves heat management for exothermic steps (e.g., formylation) .

- In-line purification : Coupling automated flash chromatography with synthesis streamlines purity control .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) reduce costs in multi-step reactions .

Q. How can researchers validate conflicting data on metabolic stability in vitro?

- Comparative assays : Use parallel cytochrome P450 (CYP) inhibition studies and liver microsome stability tests to identify assay-specific artifacts .

- Isotope labeling : Incorporate ¹⁴C at the formyl group to track metabolic degradation pathways via radiometric detection .

Methodological Best Practices

- Contradiction resolution : Always cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR for purity checks) .

- Data reporting : Include detailed reaction logs (e.g., humidity levels, solvent lot numbers) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.